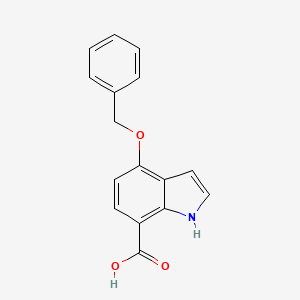

4-Benzyloxy-1H-indole-7-carboxylic aicd

Description

Historical Context and Ubiquity of the Indole (B1671886) Moiety in Chemical Science

The story of indole chemistry began in the mid-19th century with the investigation of the vibrant blue dye, indigo (B80030). wikipedia.orgchemeurope.com In 1866, the German chemist Adolf von Baeyer achieved the first synthesis of the parent compound, indole, by reducing oxindole (B195798) with zinc dust. wikipedia.orgnih.gov He later proposed its correct chemical structure in 1869. wikipedia.orgchemeurope.com The name "indole" itself is a blend of the words indigo and oleum (B3057394) (oil), referencing its origin from the treatment of indigo dye. wikipedia.orgchemeurope.combiocrates.com

The indole scaffold is a bicyclic heterocyclic organic compound and is a fundamental structural component in a vast number of biologically active molecules. researchgate.netctppc.org Its ubiquity spans from essential amino acids like tryptophan to vital neurotransmitters such as serotonin (B10506) and the hormone melatonin. wikipedia.orgchemeurope.combiocrates.com The indole structure is also central to a large class of natural products known as indole alkaloids, which includes over 4,100 different compounds. wikipedia.orgnih.gov Many of these, like the antiarrhythmic ajmaline (B190527) and the antitumor agent vincristine, have found critical applications in medicine. nih.gov This widespread natural occurrence has cemented the indole moiety as a "privileged scaffold" in medicinal chemistry, continuously inspiring research and development. biosynth.comnih.gov

Structural Features and Electronic Properties of the Indole Ring System

Indole (C₈H₇N) possesses a unique bicyclic structure, which consists of a six-membered benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring. wikipedia.orgbiosynth.comcreative-proteomics.com This fusion results in a planar, aromatic system. numberanalytics.combhu.ac.in The aromaticity of indole is a key feature, arising from the delocalization of 10 π-electrons across the two rings, which satisfies Hückel's rule (4n+2 π electrons, where n=2). numberanalytics.combhu.ac.inlibretexts.orgquora.com

The electronic properties of the indole ring are significantly influenced by the nitrogen atom. The lone pair of electrons on the nitrogen participates in the aromatic π-system, which renders the indole molecule electron-rich, or π-excessive. bhu.ac.inchemcess.com This electron-donating character from the nitrogen means that indole is not a strong base. chemeurope.comlibretexts.org The distribution of electron density is not uniform; the pyrrole ring is more electron-rich than the benzene ring, making it the primary site for chemical reactions. numberanalytics.combhu.ac.in Specifically, electrophilic substitution, a common reaction for aromatic compounds, preferentially occurs at the C3 position of the indole ring. wikipedia.orgchemeurope.comnumberanalytics.combhu.ac.in This is because the intermediate cation formed during attack at C3 is more stable, as the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene ring. bhu.ac.in

| Property | Description |

| Molecular Formula | C₈H₇N creative-proteomics.com |

| Structure | A bicyclic system with a benzene ring fused to a pyrrole ring. wikipedia.orgbiosynth.com |

| Aromaticity | Planar, cyclic, and fully conjugated with 10 π-electrons, satisfying Hückel's rule. numberanalytics.combhu.ac.inlibretexts.org |

| Electronic Nature | π-excessive (electron-rich) due to the participation of the nitrogen lone pair in the aromatic system. bhu.ac.inchemcess.com |

| Reactivity | Prone to electrophilic substitution, primarily at the C3 position. wikipedia.orgchemeurope.combhu.ac.in |

| Basicity | Very weak base (pKa of conjugate acid is ~ -3.5) as the nitrogen lone pair is delocalized. bhu.ac.in |

Overview of Functionalized Indoles, with Emphasis on Indole Carboxylic Acids, in Academic Research

The functionalization of the indole scaffold is a major focus of academic and industrial research, aiming to create derivatives with tailored biological activities. nih.govctppc.org Among the vast array of functionalized indoles, indole carboxylic acids represent a particularly important class of compounds. biocrates.com The carboxylic acid group can act as a key binding element (pharmacophore) and a versatile synthetic handle for further molecular elaboration.

Research has demonstrated that indole carboxylic acid derivatives possess a wide spectrum of therapeutic potential. For instance:

Indole-2-carboxylic acids have been identified as a promising scaffold for developing novel inhibitors of HIV-1 integrase, an enzyme crucial for viral replication. rsc.orgnih.gov Derivatives have also been synthesized and evaluated as dual inhibitors of the enzymes IDO1 and TDO, which are targets in cancer immunotherapy. sci-hub.se

Indole-7-carboxylic acids have been explored in the design of allosteric inhibitors for fructose-1,6-bisphosphatase (FBPase), a target for treating type 2 diabetes. ebi.ac.uknih.govresearchgate.net

Indole-N-carboxylic acids are intriguing compounds that serve as important intermediates in multicomponent reactions to build complex molecular architectures. researchgate.net

The synthesis of these functionalized indoles often requires multi-step procedures, with classical methods like the Fischer, Reissert, and Bartoli indole syntheses still being widely used and adapted. nih.govsci-hub.seresearchgate.net

Rationale and Scope of Research on 4-Benzyloxy-1H-indole-7-carboxylic Acid

The specific compound 4-Benzyloxy-1H-indole-7-carboxylic acid (CAS No: 2173992-25-9) is a highly functionalized indole derivative. bldpharm.com.tr Direct and extensive research focusing solely on this molecule is not widely published; instead, its significance lies in its role as a sophisticated building block for the synthesis of more complex target molecules.

The rationale for its design and synthesis can be understood by examining its structural components:

Indole-7-carboxylic acid Core: As established, the indole-7-carboxylic acid moiety is a known pharmacophore for targeting enzymes like FBPase. nih.gov The carboxylic acid at the 7-position provides a specific attachment point and electronic character distinct from the more commonly substituted positions.

4-Benzyloxy Group: The benzyloxy group (-OCH₂C₆H₅) at the 4-position serves two primary purposes. First, it acts as a protecting group for the 4-hydroxyl functionality. Hydroxylated indoles are important but can be reactive; the benzyl (B1604629) group is stable under many reaction conditions but can be removed later in a synthetic sequence if the free hydroxyl is desired. Second, the bulky and lipophilic benzyloxy group can be used to explore structure-activity relationships, influencing how a final drug molecule fits into the binding pocket of a biological target.

The synthesis of related structures, such as 7-benzyloxyindole-2-carboxylic acid ethyl ester and 4-benzyloxyindole (B23222), has been described in the literature, often as part of multi-step sequences to create biologically active compounds. orgsyn.orgprepchem.com Therefore, the research scope for 4-Benzyloxy-1H-indole-7-carboxylic acid is primarily as a key intermediate in synthetic and medicinal chemistry. It provides a strategic entry point for creating novel, highly substituted indole derivatives for evaluation in drug discovery programs, particularly for targets where interactions with the 4- and 7-positions of the indole ring are critical for activity.

Structure

3D Structure

Properties

Molecular Formula |

C16H13NO3 |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

4-phenylmethoxy-1H-indole-7-carboxylic acid |

InChI |

InChI=1S/C16H13NO3/c18-16(19)13-6-7-14(12-8-9-17-15(12)13)20-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H,18,19) |

InChI Key |

RMRZDXJACFOJMP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C3C=CNC3=C(C=C2)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Benzyloxy 1h Indole 7 Carboxylic Acid

Strategic Disconnection and Retrosynthetic Analysis of the 4-Benzyloxy-1H-indole-7-carboxylic Acid Scaffold

Retrosynthetic analysis provides a logical framework for deconstructing a complex target molecule into simpler, commercially available starting materials. For 4-Benzyloxy-1H-indole-7-carboxylic acid, the analysis involves three primary disconnections corresponding to the main structural features: the indole (B1671886) core, the C4-benzyloxy group, and the C7-carboxylic acid group.

Primary Disconnections:

C7-Carboxylic Acid: The most straightforward disconnection is the removal of the C7-carboxyl group. This functional group interconversion (FGI) leads to the precursor, 4-benzyloxyindole (B23222). The introduction of the carboxylic acid could be envisioned via several routes, such as the oxidation of a C7-alkyl or C7-formyl group, or more directly through the carbonation of a C7-organometallic species (e.g., lithiated or Grignard reagent) or a transition-metal-catalyzed C-H carboxylation.

C4-Benzyloxy Group: The benzyloxy ether linkage at the C4 position can be disconnected via a Williamson ether synthesis-type reaction. This reveals a 4-hydroxyindole (B18505) intermediate and a benzyl (B1604629) halide. This strategy implies that the benzyloxy group can be introduced as a protecting group for a hydroxyl function late in the synthesis.

Indole Core: The central indole scaffold can be disconnected through several classical and modern synthetic strategies.

Leimgruber-Batcho Disconnection: This approach breaks the C2-C3 and N1-C7a bonds, leading back to a substituted o-nitrotoluene derivative, specifically 6-benzyloxy-2-nitrotoluene. wikipedia.orgresearchgate.net This is a powerful method as it allows for the early introduction of the C4-substituent's precursor.

Bartoli Disconnection: This strategy involves a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement and disconnects the C2-C3 and N1-C2 bonds, pointing to an ortho-substituted nitroarene and a vinyl Grignard reagent. wikipedia.orgjk-sci.com This method is particularly effective for synthesizing 7-substituted indoles. researchgate.net

Fischer Disconnection: This classical route breaks the N1-C2 and C3-C3a bonds, leading to a substituted phenylhydrazine (B124118) and a suitable carbonyl compound. byjus.comwikipedia.org The required (3-(benzyloxy)phenyl)hydrazine (B1601733) precursor would be a key starting material.

These disconnections suggest that a convergent synthesis could begin with a pre-functionalized benzene (B151609) ring, which is then elaborated into the indole core, followed by the introduction or modification of the C7-substituent.

Established Synthetic Routes to Indole Carboxylic Acids

The synthesis of the target molecule relies on a combination of well-established methods for indole core formation and regioselective functionalization.

Classical and Contemporary Approaches to Indole Core Construction

The construction of the indole ring is a well-trodden field in organic chemistry, with several named reactions providing reliable access to this heterocyclic system.

| Synthesis Method | Key Precursors | Typical Conditions | Notes |

| Fischer Indole Synthesis | Arylhydrazine, Aldehyde/Ketone | Brønsted or Lewis acid (e.g., HCl, H₂SO₄, ZnCl₂) wikipedia.org | One of the oldest and most versatile methods; regioselectivity can be an issue with unsymmetrical ketones. byjus.combhu.ac.in |

| Leimgruber-Batcho Synthesis | o-Nitrotoluene, DMFDMA/Pyrrolidine (B122466) | 1. Enamine formation; 2. Reductive cyclization (e.g., Raney Ni, H₂; Pd/C) wikipedia.org | High-yielding, mild conditions, and uses readily available starting materials; excellent for preparing specific isomers. researchgate.net |

| Bartoli Indole Synthesis | o-Substituted nitroarene, Vinyl Grignard reagent | 3 eq. Grignard reagent, THF wikipedia.org | A direct and flexible route, especially for 7-substituted indoles where other methods often fail. researchgate.netresearchgate.net |

| Palladium-Catalyzed Synthesis | o-Haloaniline, Alkyne | Pd catalyst, base | Modern methods offering high efficiency and functional group tolerance through cross-coupling strategies. beilstein-journals.orgnih.gov |

Classical Approaches:

The Fischer indole synthesis , discovered in 1883, involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. wikipedia.org The reaction proceeds through a phenylhydrazone intermediate, which undergoes a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement to form the indole nucleus. byjus.com

The Leimgruber-Batcho indole synthesis is a highly popular industrial method that begins with an o-nitrotoluene. wikipedia.org This starting material is first condensed with a formamide (B127407) acetal (B89532) to form an enamine, which then undergoes reductive cyclization to yield the indole. wikipedia.orgorgsyn.org Its mild conditions and the availability of diverse o-nitrotoluenes make it highly adaptable. rsc.org

The Bartoli indole synthesis provides a direct route to 7-substituted indoles by reacting an ortho-substituted nitroarene with three equivalents of a vinyl Grignard reagent. wikipedia.orgjk-sci.com The presence of the ortho substituent is crucial for the reaction's success. wikipedia.org

Contemporary Approaches:

Modern synthetic chemistry has introduced a variety of transition-metal-catalyzed methods for indole construction. Palladium-catalyzed reactions, such as the coupling of o-haloanilines with alkynes (a variation of the Cacchi indole synthesis), allow for the rapid assembly of complex indoles under mild conditions with excellent functional group compatibility. beilstein-journals.org

Regioselective Introduction of Carboxylic Acid Functionality on the Indole Ring

Introducing a carboxylic acid group specifically at the C7 position of the indole ring is a significant challenge due to the inherent reactivity of the C2 and C3 positions in the pyrrole (B145914) ring. bhu.ac.in Achieving C7 selectivity typically requires a directing-group strategy.

Recent advances in C-H activation have provided powerful tools for functionalizing the benzenoid ring of indoles. nih.gov

Directing-Group-Mediated C-H Activation: By installing a removable directing group on the indole nitrogen (N1), the C-H bond at the C7 position can be selectively activated by a transition metal catalyst. Groups such as pivaloyl (Piv) or di-tert-butylphosphinoyl (P(O)tBu₂) have been shown to effectively direct metallation to the C7 position. nih.gov

Palladium and Rhodium Catalysis: Palladium acs.orgresearchgate.net and rhodium catalysts are commonly employed for these transformations. Once the C7-metal bond is formed, it can be intercepted by various electrophiles. For the synthesis of a carboxylic acid, this intermediate could theoretically be trapped with CO₂ (carboxylation) or undergo a carbonylation reaction using carbon monoxide (CO) and an appropriate alcohol, followed by hydrolysis. nih.gov

Halogen-Metal Exchange: An alternative, more traditional route involves the regioselective introduction of a halogen (e.g., bromine or iodine) at the C7 position, followed by a halogen-metal exchange (e.g., with n-butyllithium) to generate a C7-lithiated indole. This powerful nucleophile can then be quenched with dry CO₂ to form the desired carboxylic acid.

Methods for Benzyloxy Group Incorporation at the Indole C4 Position

The 4-benzyloxy substituent is typically installed by the O-alkylation of a 4-hydroxyindole precursor. The synthesis of 4-hydroxyindoles themselves can be challenging, but methods like the Leimgruber-Batcho synthesis starting from 3-hydroxy-2-nitrotoluene derivatives have proven effective. orgsyn.org

The most common method for converting the hydroxyl group to a benzyloxy ether is the Williamson ether synthesis . nih.gov This reaction involves deprotonating the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl halide (e.g., benzyl bromide or benzyl chloride).

Typical Conditions for Williamson Ether Synthesis:

| Reagents | Base | Solvent | Temperature |

| Benzyl Bromide (BnBr) or Benzyl Chloride (BnCl) | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃) | DMF, THF, Acetonitrile | 0 °C to reflux |

The efficiency of this reaction can be enhanced by using phase-transfer catalysts like tetrabutylammonium (B224687) iodide (TBAI), which can accelerate the reaction and allow for milder conditions, even with sterically hindered hydroxyl groups. organic-chemistry.org Alternatively, the benzyloxy group can be introduced early in the synthesis, as demonstrated by the Leimgruber-Batcho synthesis of 4-benzyloxyindole from 6-benzyloxy-2-nitrotoluene. orgsyn.org

Specific Synthetic Pathways for 4-Benzyloxy-1H-indole-7-carboxylic Acid

Multi-Step Organic Synthesis Protocols for the Target Compound

A logical synthetic sequence would leverage the Leimgruber-Batcho synthesis for the core and a directing-group strategy for the C7-carboxylation.

Proposed Synthetic Route:

Preparation of 6-Benzyloxy-2-nitrotoluene: The synthesis begins with commercially available 2-methyl-3-nitrophenol. O-benzylation using benzyl chloride and a base like potassium carbonate in DMF affords 6-benzyloxy-2-nitrotoluene in high yield. orgsyn.org

Formation of 4-Benzyloxyindole via Leimgruber-Batcho Synthesis: The substituted nitrotoluene is then subjected to the Leimgruber-Batcho conditions. Reaction with N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine forms an intermediate vinylogous nitroenamine. Subsequent reductive cyclization using a catalyst such as Raney nickel with hydrazine (B178648) hydrate (B1144303) or palladium on carbon with H₂ gas yields 4-benzyloxyindole. orgsyn.org

N-Protection and Directed C7-Lithiation: The N-H of 4-benzyloxyindole is protected with a directing group, for example, by reaction with pivaloyl chloride. This N-pivaloyl-4-benzyloxyindole can then be subjected to directed ortho-metallation using a strong base like sec-butyllithium (B1581126) or tert-butyllithium, which selectively removes the proton at the C7 position to form the C7-lithiated species.

Carboxylation at C7: The C7-lithiated intermediate is then quenched by bubbling dry carbon dioxide gas through the reaction mixture at low temperature. An acidic workup protonates the resulting carboxylate to yield N-pivaloyl-4-benzyloxy-1H-indole-7-carboxylic acid.

Deprotection: The final step is the removal of the pivaloyl protecting group from the indole nitrogen. This is typically achieved under basic conditions, for example, by treatment with sodium hydroxide (B78521) in methanol, to furnish the final target compound, 4-Benzyloxy-1H-indole-7-carboxylic acid.

This modular approach provides a reliable pathway to the target compound by exercising precise regiochemical control at each critical step of the synthesis.

Preparation of Key Precursors and Intermediates (e.g., 6-Benzyloxy-2-nitrotoluene)

The construction of the 4-benzyloxyindole scaffold often begins with a suitably substituted benzene ring precursor. A key intermediate for this purpose is 6-benzyloxy-2-nitrotoluene. One established route to this compound starts from 2-bromo-6-nitrotoluene. cdnsciencepub.com In a nucleophilic aromatic substitution reaction, the bromine atom is displaced by a benzyl mercaptide group, followed by further steps. A more direct synthesis involves the reaction of 6-benzyloxy-2-nitrotoluene with N,N-dimethylformamide dimethyl acetal and pyrrolidine. orgsyn.org This mixture is heated at reflux to form an intermediate, (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene. orgsyn.org This enamine intermediate is then subjected to reductive cyclization using a reducing agent like Raney nickel with hydrazine hydrate to yield the desired 4-benzyloxyindole. orgsyn.org The initial preparation of 6-benzyloxy-2-nitrotoluene itself can be achieved from 2-chloro-6-nitrotoluene (B1664060) through nucleophilic substitution with benzyl alcohol.

A common synthetic sequence is detailed below:

| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 1 | 2-bromo-6-nitrotoluene | Potassium benzyl mercaptide, dimethylformamide | 6-benzylthio-2-nitrotoluene | 26% | cdnsciencepub.com |

| 2 | 6-benzyloxy-2-nitrotoluene | N,N-dimethylformamide dimethyl acetal, pyrrolidine, DMF, reflux | (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | Not specified | orgsyn.org |

| 3 | (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | Raney nickel, 85% hydrazine hydrate, THF/methanol | 4-Benzyloxyindole | Not specified | orgsyn.org |

Direct Carboxylation Reactions of Indoles and Their Applicability to C7 Position

Introducing a carboxylic acid group directly onto the indole ring, particularly at the C7 position, is a significant synthetic challenge due to the inherent reactivity of the indole nucleus. The C3 and C2 positions are generally more susceptible to electrophilic attack or metallation. rsc.orgnih.gov Consequently, direct C7 carboxylation often requires specialized strategies that overcome these natural reactivity patterns.

One of the most powerful modern techniques is the use of a directing group (DG) attached to the indole nitrogen. acs.orgnih.gov This DG can coordinate to a transition metal catalyst, bringing it into close proximity to the C7-H bond and facilitating its selective activation and subsequent carboxylation. For instance, a pivaloyl group at the C3 position has been used to direct arylation to the C4 and C5 positions, and similar strategies can be envisioned for C7 functionalization. acs.orgnih.gov

Another approach involves a two-step, one-pot procedure for C7-selective boronation, which can then be converted to a carboxylic acid. This method takes advantage of the initial diboronation at the more reactive C2 and C7 positions, followed by a selective C2-protodeboronation, leaving the C7-boronated indole as a versatile intermediate for further derivatization. acs.org While not a direct carboxylation, this sequence provides a reliable route to C7-functionalized indoles. acs.org The selective functionalization at C7 is notoriously difficult and often requires blocking the more reactive C2 position to achieve the desired outcome. nih.gov

Protection and Deprotection Strategies for Nitrogen and Carboxylic Acid Moieties

In the multi-step synthesis of complex molecules like 4-Benzyloxy-1H-indole-7-carboxylic acid, the protection of reactive functional groups is crucial to prevent unwanted side reactions. wikipedia.orgorganic-chemistry.org Both the indole N-H group and the carboxylic acid group require temporary masking.

For the Indole Nitrogen: The indole nitrogen is nucleophilic and slightly acidic, necessitating protection during many synthetic transformations. The choice of protecting group can also influence the reactivity of the indole ring. researchgate.net

| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Key Features | Reference(s) |

| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP, base (e.g., NaH) | Acidic conditions (e.g., TFA, HCl) | Electron-withdrawing, reduces ring reactivity. organic-chemistry.org | synarchive.com, organic-chemistry.org |

| Phenylsulfonyl | PhSO₂ | Phenylsulfonyl chloride, base | Strong reducing agents (e.g., Na/Hg) or Mg/MeOH | A robust, electron-withdrawing group. researchgate.net | researchgate.net |

| [2-(Trimethylsilyl)ethoxy]methyl | SEM | SEM-Cl, base (e.g., NaH) | Fluoride sources (e.g., TBAF) or acid | Removed under specific, mild conditions. | acs.org |

| Benzyl | Bn | Benzyl bromide, base | Hydrogenolysis (e.g., H₂, Pd/C), Lewis acids (e.g., AlCl₃) | Less impact on ring electronics than acyl groups. researchgate.net | researchgate.net, synarchive.com |

For the Carboxylic Acid Moiety: Carboxylic acids are acidic and can interfere with basic or organometallic reagents. They are typically protected as esters.

| Protecting Group | Protection Conditions | Deprotection Conditions | Key Features | Reference(s) |

| Methyl Ester | Methanol, acid catalyst (e.g., H₂SO₄) | Saponification (e.g., NaOH, LiOH), then acidification | Simple to introduce and remove. | synarchive.com, wikipedia.org |

| Benzyl Ester | Benzyl alcohol, acid catalyst | Hydrogenolysis (e.g., H₂, Pd/C) | Allows for mild, non-aqueous deprotection. | synarchive.com, wikipedia.org |

| tert-Butyl Ester | Isobutylene, acid catalyst or t-BuOH, DCC | Acidic conditions (e.g., TFA) | Stable to basic conditions, removed with acid. | organic-chemistry.org |

An effective synthetic plan often employs an orthogonal protection strategy, where different protecting groups can be removed under distinct conditions without affecting each other. organic-chemistry.org For example, a Boc-protected nitrogen (acid-labile) and a benzyl-protected carboxylic acid (removed by hydrogenolysis) could be used in the same molecule, allowing for selective deprotection of either group. organic-chemistry.org

Modern Catalytic Approaches in Indole Synthesis

Catalysis has revolutionized indole synthesis, offering milder reaction conditions, higher efficiency, and access to novel chemical space. Transition metal catalysis, in particular, has been instrumental in developing new methods for both the construction and functionalization of the indole core. mdpi.comarabjchem.org

Transition Metal-Catalyzed Reactions for Indole Construction and Functionalization

A wide array of transition metals, including palladium, rhodium, copper, and cobalt, are utilized to catalyze key bond-forming reactions in indole chemistry. mdpi.comscispace.com

Palladium (Pd): Palladium catalysts are workhorses in organic synthesis and have been extensively used for indole functionalization. beilstein-journals.org They are particularly effective in cross-coupling reactions (e.g., Suzuki, Heck) and C-H activation/arylation reactions. arabjchem.orgbeilstein-journals.org For instance, the annulation of anilines with alkynes in the presence of a palladium catalyst can form the indole ring through a double C-H activation process. mdpi.com

Rhodium (Rh): Rhodium complexes, such as [RhCp*Cl₂]₂, have emerged as powerful catalysts for C-H functionalization and annulation reactions to build complex, fused indole systems. nih.gov These catalysts can operate through oxidative cyclization pathways, enabling the construction of polycyclic indole derivatives. nih.gov

Copper (Cu): Copper salts are often used as catalysts for cyclization reactions. For example, Cu(II) salts can effectively catalyze the synthesis of indoles from anilines and alkynes. scispace.com

Cobalt (Co): Cobalt catalysts have been employed in cross-dehydrogenative coupling reactions to form the indole nucleus from ortho-alkenylanilines. mdpi.com

These catalytic methods often provide significant advantages over classical named reactions like the Fischer indole synthesis by offering broader functional group tolerance and avoiding harsh reagents. arabjchem.org

C-H Activation and Functionalization Strategies for Indole Derivatives

Directly converting a C-H bond into a C-C or C-heteroatom bond is a highly atom-economical and efficient strategy for modifying the indole scaffold. acs.orgbeilstein-journals.org This approach avoids the need for pre-functionalized starting materials, such as halogenated indoles. nih.gov

The primary challenge in indole C-H activation is controlling regioselectivity. rsc.orgnih.gov The indole nucleus has multiple C-H bonds with different reactivities. The C2 and C3 positions on the pyrrole ring are electronically rich and generally more reactive. rsc.org Functionalizing the C4-C7 positions on the benzene ring is more difficult and typically requires a directing group (DG) strategy. rsc.orgacs.org

Key Strategies for Regiocontrol:

Inherent Reactivity: Some reactions exploit the natural nucleophilicity of the C3 position.

Directing Groups (DGs): A functional group is temporarily installed (often on the indole nitrogen) to direct a metal catalyst to a specific C-H bond, most commonly at C2 or C7. nih.govbeilstein-journals.org For example, N-P(O)tBu₂ has been used to direct C7 arylation, while other groups can direct functionalization to C4. acs.orgnih.gov

Catalyst Control: The choice of metal catalyst and ligands can influence the site of functionalization. rsc.org For example, manganese-catalyzed C-H alkenylation of indoles can be controlled by the presence or absence of an acid to yield different products. rsc.org

These C-H activation methods have enabled a wide range of transformations, including arylation, alkenylation, acylation, and silylation, providing powerful tools for the synthesis of complex indole derivatives. rsc.orgacs.org

Green Chemistry Principles in Indole Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.comyoutube.com These principles are increasingly being applied to indole synthesis to create more sustainable and environmentally friendly methods.

Key green chemistry principles relevant to indole synthesis include:

Waste Prevention: Designing syntheses to minimize byproducts. C-H activation is a prime example, as it avoids the formation of salt waste common in traditional cross-coupling reactions. youtube.com

Atom Economy: Maximizing the incorporation of all materials from the starting materials into the final product. youtube.comyoutube.com Catalytic cyclizations and C-H functionalizations are inherently more atom-economical than routes requiring stoichiometric reagents or protecting groups.

Use of Catalysis: Catalytic reagents are preferred over stoichiometric ones because they are used in small amounts and can be recycled, minimizing waste. youtube.com The transition-metal catalyzed reactions discussed previously are a testament to this principle. mdpi.comarabjchem.org

Safer Solvents and Auxiliaries: Reducing or eliminating the use of volatile and toxic organic solvents. Researchers have developed indole syntheses that can be performed in water, a benign solvent. rsc.org For example, the Fischer indole synthesis has been successfully carried out in water using SO₃H-functionalized ionic liquids as catalysts. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. youtube.com The development of highly active catalysts allows many modern indole syntheses to proceed under milder conditions than traditional methods.

Use of Renewable Feedstocks: Using starting materials derived from renewable sources rather than depletable petrochemicals. youtube.com

One example of a greener approach is the development of a multicomponent indole synthesis that proceeds from inexpensive anilines in ethanol, avoiding the need for metal catalysts and harsh conditions. rsc.org Similarly, educational experiments have been designed to showcase a green Fischer indole synthesis using conductively heated reactors to reduce reaction times and energy use. acs.org

Utilization of Environmentally Benign Solvents and Solvent-Free Conditions

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances, with a significant focus on replacing traditional volatile organic compounds (VOCs). rsc.org The synthesis of indole derivatives has been a fertile ground for the application of these principles, demonstrating that high yields and purity can be achieved under environmentally friendly conditions. google.com

Environmentally Benign Solvents:

Water and ionic liquids are prominent examples of green solvents that offer sustainable alternatives for indole synthesis. google.combenthamdirect.com Water, being non-toxic, inexpensive, and non-flammable, is an ideal medium for many reactions. For instance, the Fischer indole synthesis, a cornerstone method for preparing the indole nucleus, can be conducted in water using a reusable, water-tolerant catalyst like a bissulfonic acid type acidic ionic liquid. google.com This approach not only simplifies the workup, as the product can often be isolated by simple filtration, but also aligns with green chemistry goals by avoiding toxic solvents like acetic acid or toluene. google.com

Ionic liquids, which are salts with low melting points, are considered green solvents due to their low vapor pressure, high thermal stability, and excellent solvating power for a wide range of compounds. benthamdirect.comresearchgate.net They can function as both the solvent and the catalyst in reactions such as the Fischer indole synthesis, promoting high reactivity and selectivity. google.com

Table 1: Examples of Indole Synthesis in Environmentally Benign Solvents

| Reaction Type | Reactants | Solvent | Catalyst | Key Advantages |

| Fischer Indole Synthesis | Aldehyde/Ketone, Aromatic Hydrazine | Water | Bissulfonic acid type acidic ionic liquid | Environmentally friendly, reusable catalyst, simple product separation. google.com |

| Friedel-Crafts Reaction | Indole, Aldehyde/Ketone | Ionic Liquid ([bmim]BF4) | Immobilized Dysprosium Triflate | High yields, catalyst recyclability. researchgate.net |

Solvent-Free Conditions:

An even greener approach is the elimination of the solvent altogether. Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and operational simplicity. raco.cat These reactions, often facilitated by grinding or microwave irradiation, can lead to significant improvements in reaction rates and yields. rsc.org

The Bischler indole synthesis, for example, has been successfully adapted to a solvent-free, microwave-assisted method. organic-chemistry.org The solid-state reaction between anilines and phenacyl bromides in the presence of a base like sodium bicarbonate, followed by brief microwave irradiation, provides 2-arylindoles in good yields without the need for organic solvents or metal catalysts. organic-chemistry.org Similarly, the Madelung indole synthesis has been achieved under solvent-free microwave conditions using potassium tert-butoxide as a base, offering a cleaner and faster alternative to classical methods. sciforum.net This demonstrates the broad applicability of solvent-free techniques to fundamental indole ring-forming reactions. organic-chemistry.orgsciforum.net

Table 2: Solvent-Free Synthesis of Indole Derivatives

| Reaction Type | Reactants | Conditions | Yield | Key Advantages |

| Bischler Indole Synthesis | Anilines, Phenacyl Bromides | Solid-state, NaHCO3, Microwave (45-60s) | 52-75% | Environmentally friendly, rapid, no organic solvents or metal catalysts. organic-chemistry.org |

| Madelung Indole Synthesis | N-o-tolylbenzamide, Potassium tert-butoxide | Solvent-free, Microwave (20 min) | 64% | Energy saving, cleaner reaction, rapid. sciforum.net |

| Michael Addition | 2-phenylindole, Chalcone | Solvent-free, ZrCl4, Microwave | High | High yield, solvent-free. tandfonline.com |

Microwave-Assisted Organic Synthesis (MAOS) in Indole Derivative Preparation

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering dramatic reductions in reaction times, increased product yields, and often, enhanced purity compared to conventional heating methods. raco.cattandfonline.commdpi.com The ability of microwaves to efficiently heat reaction mixtures through dielectric heating allows for rapid energy transfer, accelerating reactions that might otherwise take hours or days. researchgate.net This high-speed technology is particularly well-suited for the synthesis of heterocyclic scaffolds like indole. tandfonline.comnih.gov

The application of MAOS spans numerous classical and modern indole syntheses. For instance, the Fischer, Bischler, and Madelung reactions have all been successfully adapted to microwave conditions, often under solvent-free protocols, which further enhances their green credentials. organic-chemistry.orgsciforum.net In a microwave-assisted Bischler synthesis of 2-arylindoles, reaction times were reduced to mere seconds, a significant improvement over conventional methods. organic-chemistry.org Similarly, palladium-catalyzed oxidative cyclization to form indole-3-carboxylate (B1236618) derivatives showed enhanced yields (94%) and reduced reaction times (3 hours) under microwave heating compared to conventional heating (89% yield in 16 hours). mdpi.com

Researchers have reported the microwave-assisted synthesis of various functionalized indoles, including fluorinated indole derivatives and 3-(3-oxoaryl) indoles, with good to high yields. tandfonline.com The main advantages cited are the speed, efficiency, and environmentally friendly nature of the process. tandfonline.comacs.org These protocols often involve simple reaction setups and can be performed with or without a solvent, making MAOS a versatile tool for building the indole core structure that is central to 4-Benzyloxy-1H-indole-7-carboxylic acid. sciforum.nettandfonline.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Indole Derivatives

| Reaction Type | Conditions (Conventional) | Yield (Conventional) | Conditions (Microwave) | Yield (Microwave) | Reference |

| Pd-catalyzed Cyclization of N-aryl enamine | DMF, 80°C, 16 h | 89% | DMF, 60°C, 3 h | 94% | mdpi.com |

| Three-step synthesis of 4-(pyrazol-1-yl)carboxanilides | ~2 days | Moderate | Minutes | Significantly Improved | nih.gov |

| Bischler Indole Synthesis | N/A | N/A | Solvent-free, 540 W, 45-60 s | 52-75% | organic-chemistry.org |

Biocatalysis in Indole Synthesis

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally benign conditions, typically in aqueous media at or near ambient temperature and pressure. nih.gov This approach offers significant advantages in synthetic chemistry, including the potential to shorten multi-step syntheses and reduce toxic waste. nih.gov While the direct enzymatic synthesis of a complex molecule like 4-Benzyloxy-1H-indole-7-carboxylic acid is not yet established, the use of biocatalysts to create the core indole structure or related precursors is a growing field of research.

Enzymes play a crucial role in the natural biosynthesis of thousands of indole alkaloids, which are complex molecules built upon the indole ring. nih.gov Researchers are harnessing this natural machinery for synthetic purposes. For example, enzymes like tryptophan synthases or Pictet-Spenglerases are used to construct the indole ring or perform key cyclization steps. nih.govrsc.org Furthermore, enzymes can be engineered to accept non-natural substrates, expanding their synthetic utility. nih.gov One study demonstrated that the enzyme McbA could accept various indole carboxylic acids as substrates, showcasing the potential for biocatalytic modification of the indole nucleus. nih.gov

Another innovative approach involves using thioesterase (TE) domains from nonribosomal peptide synthetase (NRPS) assembly lines. A recent study showed that a specific TE domain could catalyze a synthetically challenging macrocyclization to form an indolylamide bond, a transformation that is difficult to achieve with traditional chemical methods. acs.org This highlights the power of enzymes to perform unique and highly specific reactions on indole-containing molecules. The development of such biocatalytic tools represents a promising frontier for the efficient and sustainable synthesis of highly functionalized indoles. rsc.orgacs.org

Table 4: Examples of Biocatalytic Reactions in Indole Chemistry

| Enzyme Class | Reaction Type | Substrates | Key Outcome |

| Carboxylase (McbA) | Acylation | Indole carboxylic acids, Naphthoic acid | Demonstrated acceptance of various aryl carboxylic acids for new product synthesis. nih.gov |

| Thioesterase (BulbE-TE) | Peptide Macrocyclization | Peptide with terminal Tryptophan | Catalyzed formation of a 15-membered indolylamide macrocycle. acs.org |

| Pictet–Spenglerase | Cyclization | Tryptamine, Secologanin | Forms the precursor to over 3,000 monoterpene indole alkaloids. nih.gov |

Computational Chemistry and Theoretical Studies of 4 Benzyloxy 1h Indole 7 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic properties of a molecule. For indole (B1671886) derivatives, methods like DFT at the B3LYP/6-311+G** level of theory have been effectively used to investigate stability, structural properties, and electronic parameters. jocpr.comresearchgate.net

Such calculations for 4-Benzyloxy-1H-indole-7-carboxylic acid would reveal key reactivity indicators. The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. In related indole derivatives, the HOMO is often located over the indole ring system, while the LUMO's position can vary based on substituents. nih.govresearchgate.net For this molecule, the HOMO would likely be delocalized across the electron-rich indole nucleus, indicating the primary site for electrophilic attack. The LUMO, conversely, would be influenced by the electron-withdrawing carboxylic acid group, highlighting regions susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. jocpr.com Other calculated quantum chemical descriptors include:

Ionization Potential (I): Energy required to remove an electron (related to HOMO energy).

Electron Affinity (A): Energy released when an electron is added (related to LUMO energy).

Electronegativity (χ): The power to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution. jocpr.com

A molecular electrostatic potential (MEP) map would further visualize the electronic landscape. For 4-Benzyloxy-1H-indole-7-carboxylic acid, the MEP would show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid and the benzyloxy ether, identifying them as sites for hydrogen bonding and electrophilic interaction. researchgate.net The indole N-H group would exhibit a region of positive potential (blue), marking it as a hydrogen bond donor site.

Table 1: Representative Quantum Chemical Descriptors for Indole Analogs (Note: This table presents typical data for indole systems to illustrate expected values for 4-Benzyloxy-1H-indole-7-carboxylic acid, as specific published data is unavailable.)

| Descriptor | Typical Value for Indole Systems | Significance |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.5 to -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.0 to 4.0 Debye | Measures overall polarity |

Conformational Analysis and Energy Landscape Exploration

The conformational flexibility of 4-Benzyloxy-1H-indole-7-carboxylic acid is primarily dictated by rotation around two key single bonds: the C4-O bond and the O-CH₂ (benzyl) bond. The relative orientation of the benzyloxy group with respect to the indole plane significantly impacts the molecule's shape and potential for intermolecular interactions.

Conformational analysis involves systematically rotating these bonds and calculating the potential energy of each resulting conformer to map the energy landscape. libretexts.org This identifies the lowest-energy (most stable) conformations.

Indole Ring: The indole ring itself is largely planar. X-ray crystallography studies on related compounds, such as methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate, show that the indole unit is essentially flat. nih.gov

Benzyloxy Group Orientation: The crucial aspect is the dihedral angle between the phenyl ring of the benzyloxy group and the indole plane. In the crystal structure of the aforementioned related compound, this dihedral angle was found to be 50.17° in one molecule and 26.05° in another within the asymmetric unit, indicating that non-planar conformations are preferred. nih.gov This preference arises from the need to minimize steric hindrance between the benzyl (B1604629) group and the indole core. nih.gov

Carboxylic Acid Group: The carboxylic acid group at the C7 position will also have rotational freedom. Its orientation is critical for forming hydrogen-bonded dimers or interacting with biological targets. Studies on indole-2-carboxylic acid show that the carboxylic group is only slightly twisted from the indole plane. researchgate.net

Computational methods like molecular mechanics or DFT can be used to perform dihedral driver calculations, systematically rotating the key bonds to find energy minima and transition states, thus providing a comprehensive map of accessible conformations. nih.govresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective at predicting spectroscopic data, which serves as a powerful tool for structure verification.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., at the B3LYP/6-311G(d,p) level), is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. imist.maresearchgate.net The accuracy of these predictions is often high enough to distinguish between isomers or assign ambiguous signals in experimental spectra. rsc.orgacs.org For 4-Benzyloxy-1H-indole-7-carboxylic acid, GIAO calculations would predict the chemical shifts for all hydrogen and carbon atoms. For instance, the indole N-H proton is expected to appear at a high chemical shift (downfield), while the benzylic CH₂ protons would have a characteristic signal. youtube.com

Table 2: Predicted vs. Experimental NMR Data for a Related Indole Derivative (This table illustrates the typical accuracy of GIAO calculations for indole structures.)

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

|---|---|---|

| C2 | 137.1 | 136.0 |

| C3 | 114.2 | 113.5 |

| C4 | 124.0 | 123.0 |

| C5 | 122.1 | 121.0 |

| C6 | 123.2 | 122.0 |

| C7 | 115.8 | 115.0 |

Source: Adapted from general data on indole NMR prediction studies. imist.mayoutube.com

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) spectrum by calculating the vibrational frequencies. These theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other method limitations. mdpi.com For 4-Benzyloxy-1H-indole-7-carboxylic acid, key predicted vibrations would include the N-H stretch, the O-H stretch of the carboxylic acid, the C=O stretch, and various aromatic C-H and C=C stretching modes. Comparing the calculated spectrum with an experimental one can confirm the molecular structure and the nature of hydrogen bonding. For example, the O-H stretching band of the carboxylic acid would be predicted to be broad and shifted to lower wavenumbers if the molecule forms hydrogen-bonded dimers. researchgate.netmdpi.com

Molecular Dynamics Simulations to Investigate Dynamic Behavior

While quantum mechanics provides a static picture of a molecule's low-energy states, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment (e.g., water) at an atomistic level. acs.org

For 4-Benzyloxy-1H-indole-7-carboxylic acid, an MD simulation in a solvent like water would show:

Conformational Dynamics: How the molecule transitions between different stable conformations, including the rotation of the benzyloxy group.

Solvation: The structure and stability of the hydration shell around the molecule, particularly the hydrogen bonding patterns involving the carboxylic acid and the indole N-H group.

Flexibility: The degree of flexibility in different parts of the molecule, such as the benzyloxy linker versus the rigid indole core.

When studying derivatives of this compound interacting with a biological target, MD simulations are crucial for assessing the stability of the binding pose predicted by docking and for calculating binding free energies. nih.govrsc.org

Molecular Docking Simulations to Predict Binding Modes with Biomolecular Targets (for derivatives)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method is central to drug discovery for identifying potential drug candidates. Derivatives of indole-carboxylic acids are known inhibitors of various enzymes, including HIV-1 integrase, EGFR kinase, and DNA gyrase. rsc.orgnih.govrsc.org

For a derivative of 4-Benzyloxy-1H-indole-7-carboxylic acid, a molecular docking study would involve:

Receptor Preparation: Obtaining the 3D crystal structure of the target protein.

Ligand Preparation: Generating a low-energy 3D conformation of the ligand.

Docking Simulation: Placing the ligand into the active site of the receptor and using a scoring function to evaluate and rank different binding poses.

The results would predict the binding mode, identifying key interactions such as:

Hydrogen Bonds: Between the carboxylic acid/indole N-H and polar residues in the active site.

π-π Stacking: Between the indole or phenyl rings and aromatic residues like tyrosine or phenylalanine. rsc.org

Hydrophobic Interactions: Involving the benzyl and indole portions of the molecule.

These simulations provide a structural hypothesis for the ligand's mechanism of action and guide the design of more potent derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate a compound's structural or physicochemical properties (descriptors) with its biological activity or a physical property, respectively. nih.gov

For a series of derivatives based on the 4-Benzyloxy-1H-indole-7-carboxylic acid scaffold, a QSAR study would be conducted as follows:

Data Collection: Synthesize and test a series of analogs for a specific biological activity (e.g., IC₅₀ values for enzyme inhibition).

Descriptor Calculation: Calculate a wide range of molecular descriptors for each analog. These can be 2D (e.g., molecular weight, atom counts) or 3D (e.g., solvent-accessible surface area, dipole moment).

Model Building: Use statistical methods like Multiple Linear Regression (MLR) to build a mathematical equation linking the descriptors to the observed activity. eurjchem.com

Model Validation: Rigorously validate the model to ensure its predictive power.

A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. eurjchem.comnih.gov For example, a QSAR model might reveal that increased hydrophobicity in one part of the molecule and the presence of a hydrogen bond donor in another are key to high activity, providing clear guidance for drug design. nih.gov

4 Benzyloxy 1h Indole 7 Carboxylic Acid As a Versatile Synthetic Intermediate and Building Block

Role in the Construction of Architecturally Complex Indole (B1671886) Derivatives

The indole nucleus is a "privileged structure" in medicinal chemistry and natural products. arkat-usa.org 4-Benzyloxy-1H-indole-7-carboxylic acid provides a strategic starting point for elaborating this core into more complex, polycyclic systems. The carboxylic acid at the C7 position and the benzyloxy group at the C4 position offer orthogonal handles for chemical manipulation, allowing for sequential and controlled synthetic transformations.

For instance, indole carboxylic acids are key precursors in the synthesis of fused heterocyclic scaffolds like indolo[2,1-a]isoquinolines and indolobenzazepines. arkat-usa.orgresearchgate.net While specific examples starting directly from the title compound are not detailed in the reviewed literature, the general strategies are well-established. The carboxylic acid can be converted into an amide, which then undergoes intramolecular cyclization, or it can direct metallation reactions to build additional rings. Similarly, related benzyloxy-indole structures have been used to construct complex pyrrolo[1,2-a]indoles, which are potent biological agents. nih.gov The synthesis of these architecturally complex molecules often involves multi-step sequences where the initial functionalized indole is systematically built upon. nih.gov

| Starting Scaffold | Example of Complex Derivative | Synthetic Utility |

| Functionalized Indole Carboxylic Acid | Indolobenzazepines | Precursor for multi-step synthesis involving cyclization reactions to form fused polycyclic systems. arkat-usa.org |

| Benzyloxy-Indole Derivative | Pyrrolo[1,2-a]indoles | Serves as a core structure for building fused ring systems with significant biological activity. nih.gov |

| 4-(Benzyloxy)-7-bromo-1H-indole-2-carboxylic acid | Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate | Demonstrates the feasibility of sequential functionalization (methoxylation, methylation) on a related scaffold. nih.gov |

Utility in the Synthesis of Diverse Heterocyclic Scaffolds

Beyond elaborating the indole core, 4-Benzyloxy-1H-indole-7-carboxylic acid can be used to generate entirely different heterocyclic structures. The carboxylic acid function is readily converted into other reactive groups, such as hydrazides or amides. These intermediates can then participate in cyclization reactions with various reagents to form new heterocyclic rings.

For example, a related compound, 4-Benzyloxyindole-2-carboxylic acid hydrazide, reacts with aldehydes to form arylidene-hydrazides. These are described as important intermediates for creating a new class of pharmacologically active compounds, which often involves the formation of new heterocyclic systems. This principle is broadly applicable in heterocyclic chemistry, where indole-derived intermediates can be used to synthesize rings like oxadiazoles, triazoles, or pyrazoles.

| Intermediate | Reagent | Resulting Heterocyclic Scaffold |

| Indole-hydrazide | Aldehyde/Ketone | Pyrazole |

| Indole-hydrazide | Acid Chloride | 1,3,4-Oxadiazole |

| Indole-amide | Lawesson's Reagent then α-haloketone | Thiazole |

Precursor for Analogs of Biologically Active Compounds

A significant application of 4-Benzyloxy-1H-indole-7-carboxylic acid and its isomers is in medicinal chemistry, specifically for generating analogs of known bioactive molecules to improve their properties. The indole scaffold is present in numerous pharmaceuticals, and this building block allows for systematic modifications. chemimpex.comrsc.org

A notable example is the development of sphingosine-1-phosphate (S1P) receptor modulators, which are used in treating autoimmune diseases like multiple sclerosis. nih.govnih.gov Researchers have designed and synthesized (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids as direct-acting S1P1 functional antagonists. nih.gov These compounds are developed as second-generation therapeutics, aiming for improved safety and pharmacokinetic profiles compared to existing drugs like fingolimod. nih.gov In this context, the benzyloxy-indole moiety serves as a key structural component, with the carboxylic acid acting as a phosphate (B84403) mimetic, which is crucial for the compound's mechanism of action. nih.gov The synthesis of these analogs demonstrates the role of the benzyloxy-indole core in creating potent, centrally available therapeutic agents. nih.gov

| Target Class | Parent Compound/Concept | Analog Synthesized (Example) |

| S1P1 Receptor Modulators | Fingolimod (prodrug) | (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids (direct-acting) nih.gov |

| HIV-1 Integrase Inhibitors | General INSTI scaffold | Indole-2-carboxylic acid derivatives with varied substitutions rsc.org |

Applications in the Synthesis of Labeled Compounds for Research (e.g., ¹⁴C-labeling)

Isotopically labeled compounds are indispensable tools in pharmaceutical research for studying drug metabolism, pharmacokinetics, and distribution (ADME). The carboxylic acid group of 4-Benzyloxy-1H-indole-7-carboxylic acid is a prime site for introducing a carbon-14 (B1195169) (¹⁴C) label.

Modern synthetic methods allow for the late-stage labeling of molecules, including the direct carboxylation of a suitable precursor with [¹⁴C]CO₂. nih.gov Alternatively, the entire carboxylic acid moiety can be synthesized from simple ¹⁴C-labeled building blocks like [¹⁴C]sodium formate. nih.gov While specific literature detailing the ¹⁴C-labeling of 4-Benzyloxy-1H-indole-7-carboxylic acid itself was not identified, the established protocols for labeling carboxylic acids are directly applicable. nih.govnih.gov Such a labeled version would enable researchers to trace the metabolic fate of any drug candidate derived from it, providing crucial data for preclinical and clinical development. acs.org The functional group compatibility of modern labeling techniques means that complex molecules containing indoles can be successfully tagged. nih.gov

Potential in the Development of Specialty Chemicals and Functional Materials

While the primary documented use of 4-Benzyloxy-1H-indole-7-carboxylic acid is in pharmaceutical research, its chemical structure suggests potential in materials science. Indole-containing molecules are known to be components of organic functional materials, such as those used in organic light-emitting diodes (OLEDs) and other electronic devices, due to their pi-conjugated system. researchgate.net

The functional groups of this compound offer multiple avenues for incorporation into larger systems. The carboxylic acid can be used to anchor the molecule to surfaces or to serve as a monomer in polymerization reactions to create specialty polymers. The benzyloxy group can be deprotected to reveal a phenol, providing another site for reaction or for tuning the electronic properties of the material. The indole N-H can also be functionalized. This versatility makes 4-Benzyloxy-1H-indole-7-carboxylic acid and related structures valuable synthons for creating complex molecules for applications beyond medicine, including specialty chemicals and advanced materials. chemimpex.com

In Vitro Biological Activity and Mechanistic Research of 4 Benzyloxy 1h Indole 7 Carboxylic Acid and Its Derivatives

In Vitro Antimicrobial and Antibacterial Investigations

A thorough search of scientific literature did not yield any specific studies investigating the in vitro antimicrobial or antibacterial activity of 4-Benzyloxy-1H-indole-7-carboxylic acid or its direct derivatives.

Assessment against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

No published research was found that specifically evaluates the efficacy of 4-Benzyloxy-1H-indole-7-carboxylic acid against common bacterial pathogens such as Staphylococcus aureus or Escherichia coli. While studies on other indole (B1671886) derivatives, such as 7-benzyloxyindole (B21248) (a structurally related compound lacking the carboxylic acid group), have shown some activity against S. aureus by attenuating its virulence, this data cannot be directly extrapolated to the carboxylic acid derivative. biosynth.comnih.govresearchgate.net

In Vitro Antifungal Activity Studies

Similarly, there is a lack of specific data on the in vitro antifungal activity of 4-Benzyloxy-1H-indole-7-carboxylic acid. Research on other indole structures, like 1H-indole-4,7-diones, has demonstrated some antifungal properties, but these findings are not directly applicable to the subject compound. nih.gov

In Vitro Anticancer and Cytotoxicity Studies

No dedicated studies on the in vitro anticancer and cytotoxic effects of 4-Benzyloxy-1H-indole-7-carboxylic acid have been identified in the public domain.

Evaluation against Various Cancer Cell Lines (e.g., MCF-7, A549, HCT)

There are no available reports on the cytotoxic evaluation of 4-Benzyloxy-1H-indole-7-carboxylic acid against prominent cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), or HCT-116 (colon cancer). The broader class of indole-3-carboxylic acid derivatives has been investigated for anticancer properties, but specific data for the 4-benzyloxy-1H-indole-7-carboxylic acid is absent. mdpi.comnih.govresearchgate.net

Mechanistic Investigations of Cytotoxic Effects (e.g., Induction of Apoptosis)

In the absence of primary cytotoxicity data, there are consequently no mechanistic studies available that explore the potential of 4-Benzyloxy-1H-indole-7-carboxylic acid to induce apoptosis or other forms of cell death in cancer cells.

In Vitro Antioxidant Activity Assessment

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Compounds with antioxidant properties can mitigate this damage. The indole nucleus itself is known to possess antioxidant activity, which can be modulated by its substituents. nih.gov

Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant potential of a compound is often evaluated using radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. These methods measure the ability of a compound to donate a hydrogen atom or an electron to stabilize a free radical. nih.gov

Studies on C-3 substituted indole derivatives have shown that their antioxidant activity is influenced by the nature of the substituent. nih.gov The presence of an unsubstituted indole nitrogen atom and the stabilization of the resulting indolyl radical are considered important for antioxidant efficacy. nih.gov Furthermore, research on benzyloxy-substituted indoles has indicated that the benzyloxy group can enhance selectivity for certain enzymes, which may be related to increased hydrophobicity. nih.gov

For 4-Benzyloxy-1H-indole-7-carboxylic acid, the electron-donating nature of the indole ring, potentially enhanced by the benzyloxy group, suggests it may possess radical scavenging properties. The carboxylic acid group could also influence its antioxidant capacity and solubility.

Table 2: Antioxidant Activity of Selected Indole Derivatives

| Compound Class | Assay | Activity |

| C-3 Substituted Indole Derivatives | DPPH Scavenging | Varies with substituent |

| Benzyloxy-substituted Indoles | Enzyme Inhibition | Increased selectivity |

This table provides a general overview of the antioxidant potential of related indole structures.

In Vitro Enzyme and Receptor Interaction Studies

The versatility of the indole scaffold extends to its interaction with various enzymes and receptors in the central nervous system, offering potential therapeutic avenues for neurological disorders.

Cholinesterase (AChE, BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the hydrolysis of the neurotransmitter acetylcholine. Their inhibition is a primary strategy for the symptomatic treatment of Alzheimer's disease. nih.gov Several indole-based compounds have been investigated as cholinesterase inhibitors. nih.gov

Structure-activity relationship studies of indole-based cholinesterase inhibitors have shown that the nature and position of substituents on the indole ring are critical for inhibitory potency and selectivity between AChE and BChE. nih.gov For example, some indole-based hybrids have demonstrated potent dual-binding inhibition of both the catalytic and peripheral anionic sites of AChE. nih.gov In some series of indole derivatives, the presence of a carboxylic acid group at the C2 position was found to be crucial for activity. nih.gov

While specific data for 4-Benzyloxy-1H-indole-7-carboxylic acid is unavailable, its structural features suggest potential for interaction with cholinesterases. The benzyloxy group could engage in hydrophobic interactions within the enzyme's active site gorge, while the carboxylic acid could form hydrogen bonds or electrostatic interactions.

Table 3: Cholinesterase Inhibitory Activity of Selected Indole Derivatives

| Compound Class | Target | IC50 |

| Indole-based dual inhibitor | hAChE | 0.018 µM |

| Indole-based dual inhibitor | hBChE | 0.963 µM |

| Indole-hydrazone derivative | BChE | 4.33 µM |

This table illustrates the inhibitory potential of related indole compounds against cholinesterases.

Histamine (B1213489) H3 Receptor Inverse Agonism

The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the brain. nih.gov Inverse agonists of the H3R can enhance neurotransmitter release and are being investigated for the treatment of various neurological and psychiatric disorders. nih.gov

Several indole-based scaffolds have been explored as H3R inverse agonists. For instance, 5-hydroxyindole-2-carboxylic acid amides have been identified as a novel series of potent H3R inverse agonists. nih.gov The structure-activity relationships of these compounds are complex, with lipophilicity, membrane permeation, and basicity all playing interconnected roles. nih.gov

The 4-benzyloxy-1H-indole-7-carboxylic acid structure contains elements that could be relevant for H3R interaction. The indole core is a common feature in many H3R ligands, and the benzyloxy and carboxylic acid groups would significantly influence the molecule's physicochemical properties, which are critical for receptor binding and functional activity. Further studies are necessary to determine if this specific substitution pattern confers H3R inverse agonist activity.

Dopamine (B1211576) and Serotonin (B10506) Receptor Ligand Binding

Research into the interaction of indole-based compounds with dopamine and serotonin receptors is a significant area of medicinal chemistry. Although specific binding data for 4-Benzyloxy-1H-indole-7-carboxylic acid at dopamine and serotonin receptors is not documented in the reviewed literature, studies on analogous indole carboxylic acid amides reveal a potential for this class of compounds to interact with these targets.

A series of substituted 1H-indolyl carboxylic acid amides, which share the core indole structure, have been synthesized and evaluated for their binding affinities at human dopamine D2 and D3 receptors. nih.govrsc.org These studies indicate that certain derivatives can exhibit high affinity for these receptors. For instance, some amide derivatives of indole-2-carboxylic acid have demonstrated significant binding to both D2 and D3 receptors, with Ki values in the low nanomolar range. nih.gov Specifically, compounds with a N-(2-methoxyphenyl)piperazine or N-(2-fluoroethoxy)piperazine moiety attached via an amide linkage to the indole core have shown promise. nih.govrsc.org

Two notable compounds from this series, designated as 14a and 14b , displayed high binding affinity for the D3 receptor (Ki = 0.18 and 0.4 nM, respectively) and showed considerable selectivity over the D2 receptor (87-fold and 60-fold, respectively). rsc.org The intrinsic activity of these compounds was determined to be that of partial agonists at both D2 and D3 receptors. rsc.org The position of substituents on the indole ring has also been shown to influence receptor affinity. For example, moving a methoxy (B1213986) group from the 5-position to the 6-position of the indole-3-carboxylic group resulted in similar affinities for both D2 and D3 receptors for the resulting compounds. nih.gov However, these potent ligands generally displayed low affinity for the dopamine D4 receptor. nih.gov

The serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, are also important targets in neuropharmacology, often implicated in the mechanism of action of antidepressant and antipsychotic drugs. nih.gov These receptors can be co-expressed in key brain regions like the prefrontal cortex and often have opposing effects. nih.gov While direct binding data for 4-Benzyloxy-1H-indole-7-carboxylic acid is unavailable, the broader class of indole derivatives is known to interact with serotonin receptors. For example, methylated analogues of buspirone, which contains a piperazine (B1678402) moiety often linked to heterocyclic cores in drug design, have been studied for their selectivity towards 5-HT1A and 5-HT2A receptors. nih.gov

The research on related indole carboxylic acid amides suggests that the 4-benzyloxy-1H-indole-7-carboxylic acid scaffold could potentially serve as a basis for developing ligands with affinity for dopamine and serotonin receptors. However, empirical testing of the specific compound and its derivatives is required to confirm any such activity.

In Vitro Herbicidal Activity and Plant Growth Regulation

The structural similarity of some indole derivatives to the natural plant hormone indole-3-acetic acid (IAA) has led to investigations into their potential as plant growth regulators and herbicides.

Transport Inhibitor Response 1 (TIR1) Antagonism

The protein TIR1 is a key auxin receptor in plants that, upon binding to auxin, mediates the degradation of Aux/IAA transcriptional repressor proteins, leading to the expression of auxin-responsive genes. nih.govnih.gov Compounds that can act as antagonists to the TIR1 receptor are of interest for their potential to disrupt normal plant growth and development, thereby acting as herbicides.

While there is no specific research available on the TIR1 antagonist activity of 4-Benzyloxy-1H-indole-7-carboxylic acid, studies on other indole carboxylic acid derivatives provide a framework for understanding how such compounds might interact with the auxin signaling pathway. A series of novel indole-3-carboxylic acid derivatives have been designed and synthesized as potential TIR1 antagonists. nih.govnih.govresearchgate.net

In vitro petri dish assays with these indole-3-carboxylic acid derivatives demonstrated significant inhibition of both root and shoot growth for dicotyledonous and monocotyledonous plants. nih.govnih.govresearchgate.net For instance, certain compounds at a concentration of 100 mg/L caused up to 96% and 95% inhibition of rape root growth, with significant inhibitory effects maintained even at a lower concentration of 10 mg/L. nih.govnih.govresearchgate.net Molecular docking studies suggest that these compounds can bind to the TIR1 protein through a combination of π–π stacking, hydrogen bonding, and hydrophobic interactions. nih.govnih.govresearchgate.net

The ability of different auxin analogues to elicit a response can be dependent on the specific TIR1/AFB receptor proteins present. For example, in pea, the differential growth response to IAA and the more potent auxin 4-chloroindole-3-acetic acid (4-Cl-IAA) is thought to be mediated, at least in part, by TIR1 receptors. nih.gov This highlights the nuanced interactions between auxin-like molecules and the receptor complex.

Given that synthetic auxin mimics are a major class of herbicides, the investigation of indole-7-carboxylic acid derivatives, such as 4-benzyloxy-1H-indole-7-carboxylic acid, for TIR1 antagonism and herbicidal properties could be a worthwhile endeavor. However, without direct experimental data, its potential in this area remains speculative.

Future Research Directions and Translational Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The advancement of any chemical entity in the drug discovery pipeline is contingent upon the availability of efficient and scalable synthetic methodologies. Traditional methods for indole (B1671886) synthesis often involve harsh reaction conditions, multi-step procedures, and the use of hazardous reagents, which can be both costly and environmentally detrimental. tandfonline.com Future research will need to focus on developing greener and more sustainable synthetic strategies for 4-Benzyloxy-1H-indole-7-carboxylic acid and its analogs.

Key areas of exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced purity of products. researchgate.nettandfonline.com The application of microwave irradiation to key steps in the synthesis of the indole-7-carboxylic acid core could offer a more sustainable alternative to conventional heating. tandfonline.com

Flow Chemistry: Continuous flow synthesis provides numerous advantages over batch processing, including improved safety, better reaction control, higher yields, and easier scalability. beilstein-journals.org Developing a flow-based synthesis for 4-Benzyloxy-1H-indole-7-carboxylic acid would enable on-demand production and facilitate rapid library synthesis for structure-activity relationship (SAR) studies. beilstein-journals.org

Green Catalysts and Solvents: Research into the use of environmentally benign catalysts (e.g., nanocatalysts, biocatalysts) and solvents (e.g., water, ionic liquids, deep eutectic solvents) is crucial. beilstein-journals.orgresearchgate.net For instance, procedures using water as a solvent or solvent-free reactions represent a significant step towards more sustainable chemical manufacturing. researchgate.net A practical synthesis for indole-2-carboxylic acid has been developed using a reusable, immobilized palladium catalyst, highlighting a viable green approach. tandfonline.com

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Indole Derivatives

| Feature | Conventional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Flow reactors |

| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, PEG, solvent-free conditions |

| Catalysts | Homogeneous acids/bases, heavy metals | Heterogeneous nanocatalysts, reusable catalysts, biocatalysts |

| Reaction Time | Often hours to days | Minutes to hours |

| Waste Generation | High, often with hazardous byproducts | Minimized, with easier workup and catalyst recycling |

| Scalability | Can be challenging and hazardous | More amenable to safe and efficient scale-up (especially flow chemistry) |

Rational Design of Analogs with Enhanced and Selective Biological Activities

The therapeutic potential of 4-Benzyloxy-1H-indole-7-carboxylic acid can be significantly expanded through the rational design of analogs. By systematically modifying its structure, researchers can fine-tune its pharmacological properties to achieve enhanced potency, greater selectivity for biological targets, and improved pharmacokinetic profiles. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific structural features influence biological activity. researchgate.netresearchgate.netfrontiersin.org

Future design strategies should focus on modifications at three key positions:

The Benzyloxy Group: Altering the substituent on the benzyl (B1604629) ring or replacing the entire benzyloxy moiety with other functional groups can modulate lipophilicity, electronic properties, and steric interactions, which are critical for target engagement. acs.org

The Carboxylic Acid: The carboxylic acid at the C-7 position is a key functional group, likely involved in hydrogen bonding or salt bridge formation with biological targets. It can be replaced with bioisosteres such as tetrazoles or other acidic functional groups to improve metabolic stability and cell permeability.

The goal of these modifications is to develop analogs with high affinity for specific targets, such as kinases, G-protein coupled receptors (GPCRs), or enzymes implicated in various diseases. researchgate.netmdpi.com For example, novel indole derivatives have been designed and synthesized as potent anticancer agents that induce apoptosis and inhibit EGFR. nih.gov

Application of Advanced Analytical Techniques for Deeper Mechanistic Understanding

A thorough understanding of how 4-Benzyloxy-1H-indole-7-carboxylic acid and its derivatives interact with biological systems at a molecular level is crucial for their development as therapeutic agents. Advanced analytical techniques are indispensable for elucidating their mechanism of action, identifying binding partners, and characterizing their metabolic fate.

Future research should leverage a combination of powerful analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is essential for unambiguous structure elucidation of synthesized analogs. youtube.com It can also be used to study drug-target interactions, providing information on the binding site and conformational changes upon binding. acs.org

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are vital for purity assessment, metabolite identification, and pharmacokinetic studies. nih.gov The integration of LC-MS and NMR provides complementary data essential for the full characterization of novel compounds in complex biological matrices. nih.gov

X-ray Crystallography: Co-crystallization of active analogs with their target proteins can provide atomic-level details of the binding interactions, which is invaluable for structure-based drug design and the optimization of lead compounds.